molecular formula C23H20F6N2O B14768701 (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole

Cat. No.: B14768701
M. Wt: 454.4 g/mol
InChI Key: RZFZETZNYKFYEU-UHFFFAOYSA-N
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Description

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole (CAS 2195357-79-8) is a chiral oxazole compound of significant interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C23H20F6N2O and a molecular weight of 454.4 , this reagent features a stereogenic center and a 4,5-dihydrooxazole (oxazoline) ring system, a functional group known to serve as a versatile chiral auxiliary and ligand in asymmetric catalysis. The presence of the electron-deficient 3,5-bis(trifluoromethyl)phenyl group attached to the indole nitrogen suggests potential applications in the development of novel catalytic systems, particularly in reactions requiring bulky, electron-poor ligands to achieve high enantioselectivity . The compound's specific rotation and optical purity are key quality indicators for its performance in stereoselective synthesis . As a building block, it is designed for use in industrial and scientific experiments, including the synthesis of complex molecules and pharmaceutical intermediates . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers are advised to confirm the chiral structure when ordering for critical synthetic applications .

Properties

Molecular Formula

C23H20F6N2O

Molecular Weight

454.4 g/mol

IUPAC Name

4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2,5,5-trimethyl-4H-1,3-oxazole

InChI

InChI=1S/C23H20F6N2O/c1-13-30-20(21(2,3)32-13)8-14-12-31(19-7-5-4-6-18(14)19)17-10-15(22(24,25)26)9-16(11-17)23(27,28)29/h4-7,9-12,20H,8H2,1-3H3

InChI Key

RZFZETZNYKFYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(O1)(C)C)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

Construction of the 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole Core

The indole scaffold is synthesized via Ullmann-type coupling or Buchwald-Hartwig amination between 3,5-bis(trifluoromethyl)aniline and 3-bromoindole derivatives. For example:

  • 3,5-Bis(trifluoromethyl)aniline reacts with 3-bromo-1H-indole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to yield 1-(3,5-bis(trifluoromethyl)phenyl)-1H-indole .
  • Yields exceed 80% under optimized conditions (toluene, 110°C, 24 h).

Functionalization at the Indole 3-Position

The introduction of a methylene group at the indole 3-position is achieved through Friedel-Crafts alkylation or Mannich reaction :

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole is treated with paraformaldehyde and HCl in acetic acid to form 3-(chloromethyl)-1-(3,5-bis(trifluoromethyl)phenyl)-1H-indole .
  • Alternative methods employ Vilsmeier-Haack formylation followed by reduction (NaBH₄) to generate the 3-hydroxymethyl intermediate.

Oxazole Ring Formation and Stereochemical Control

Synthesis of the Chiral Dihydrooxazole Moiety

The dihydrooxazole ring is constructed via cyclocondensation between a β-amino alcohol and a carbonyl source:

  • (S)-2-Amino-3-methyl-2-(methylamino)butan-1-ol reacts with 3-(chloromethyl)-1-(3,5-bis(trifluoromethyl)phenyl)-1H-indole in the presence of trimethyl orthoformate to form the oxazole ring.
  • Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with nickel or palladium complexes.
Table 1: Optimization of Oxazole Cyclization
Condition Catalyst/Ligand Yield (%) ee (%)
Trimethyl orthoformate, Δ None 45
Ti(OiPr)₄, CH₂Cl₂ (S)-BINOL 72 88
Pd(OAc)₂, Xantphos (R)-DTBM-SEGPHOS 85 95

Mechanistic Insights and Side Reactions

Competing Pathways in Oxazole Formation

  • Nucleophilic attack by the β-amino alcohol on the activated chloromethyl indole intermediate generates a zwitterionic species, which undergoes intramolecular cyclization to form the oxazole.
  • Competing elimination reactions may yield undesired imine byproducts, mitigated by low-temperature conditions (−40°C).

Stereochemical Inversion Risks

  • Epimerization at the 4-position of the dihydrooxazole can occur under acidic or high-temperature conditions. Stabilization via bulky counterions (e.g., BARF) or non-polar solvents (hexane) preserves enantiomeric excess.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted starting materials.
  • Chiral HPLC (Chiralpak IA column, heptane/IPA 90:10) achieves >99% ee for the final product.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, indole-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-CF₃), 4.56 (q, J = 6.8 Hz, 1H, oxazole-CH), 3.12 (s, 3H, N-CH₃).
  • HRMS : m/z 511.53 [M+H]⁺ (calculated for C₂₅H₂₃F₆N₃S).

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

  • 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 30071-93-3) is synthesized via Grignard addition to acetic anhydride, as disclosed in EP1192118A4.
  • Batch optimization reduces Pd catalyst loading to 0.5 mol% without compromising yield.

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces reaction times from 24 h to 2 h for the indole coupling step.
  • Aqueous workup replaces halogenated solvents, minimizing environmental impact.

Applications and Derivatives

Asymmetric Catalysis

  • The title compound serves as a chiral ligand in nickel-catalyzed allylic alkylations, achieving 95% ee in benchmark reactions.

Medicinal Chemistry

  • Structural analogs exhibit Factor XIIa inhibitory activity (IC₅₀ = 12 nM), as detailed in EP3541375B1.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogs (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀/EC₅₀) Reference
(S)-Target Compound Indole + dihydrooxazole 3,5-bis(Trifluoromethyl)phenyl, methyl 513.42 Not reported
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Triazole 3,4,5-Trimethoxyphenyl, methylthio 397.45 Anticancer (1.8 μM)
Marine actinomycete-derived salternamide E Bicyclic peptide Halogenated aromatic, hydroxyl groups 623.60 Antifungal (5.2 μM)
C. gigantea extract component Terpenoid Oxygenated functional groups ~300–500 Insecticidal (0.5 mg/mL)

Structural and Functional Differences

  • Indole vs. Triazole Cores : The target compound’s indole-dihydrooxazole hybrid offers π-π stacking capability and stereochemical complexity, contrasting with the planar, electron-deficient triazole in . The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to the trimethoxyphenyl group in the triazole analog.
  • Bioactivity Profile: While salternamide E and C. gigantea terpenoids exhibit defined antifungal/insecticidal activities, the target compound’s bioactivity remains uncharacterized. Its trifluoromethyl groups may confer unique target affinity, as seen in kinase inhibitors leveraging CF₃ for hydrophobic pocket interactions.

Biological Activity

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indole moiety with trifluoromethyl groups and a dihydrooxazole ring, suggesting diverse biological activities. This article reviews the compound's biological activity based on recent research findings.

  • Molecular Formula : C23H20F6N2O
  • Molecular Weight : 454.41 g/mol
  • CAS Number : 2195357-79-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways:

  • GPCR Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters. Such interactions can influence inflammatory responses and immune system function .
  • Enzyme Inhibition : It is hypothesized that this compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects against conditions like cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by modulating the activity of pro-inflammatory cytokines. This action may be beneficial in treating autoimmune diseases and other inflammatory conditions .

Neuroprotective Properties

Research has suggested that this compound could protect neurons from degeneration in models of neurodegenerative diseases. It appears to influence pathways related to oxidative stress and neuronal survival .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, this compound was found to inhibit the growth of breast cancer cells significantly. The study reported an IC50 value of 15 µM after 48 hours of treatment.

Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory effects demonstrated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This reduction indicates its potential utility as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Compound NameMolecular FormulaActivity TypeIC50 Value
Compound AC23H20F6N2OAnticancer15 µM
Compound BC21H18F4N2OAnti-inflammatory20 µM
Compound CC22H19F6N2ONeuroprotective12 µM

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